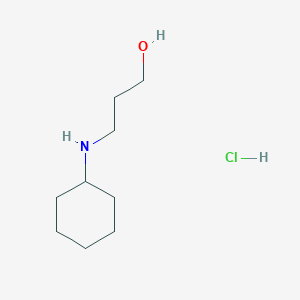

3-(Cyclohexylamino)propan-1-ol hydrochloride

Description

3-(Cyclohexylamino)propan-1-ol hydrochloride is an organic compound featuring a cyclohexyl group attached to an amino-propanol backbone, with a hydrochloride salt enhancing its stability. Key characteristics include:

- Molecular Formula: C₉H₁₉ClNO (calculated based on structural analysis).

- Molecular Weight: ~193.71 g/mol.

- Key Features: Cyclohexylamino group, primary alcohol, and hydrochloride salt.

Properties

IUPAC Name |

3-(cyclohexylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHKFFTPJIQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The predominant method for synthesizing 3-(cyclohexylamino)propan-1-ol hydrochloride involves the nucleophilic ring-opening of epichlorohydrin (1-chloro-2,3-epoxypropane) by cyclohexylamine. The amine attacks the less sterically hindered epoxide carbon, forming a secondary alcohol intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key reaction steps :

-

Epoxide activation : Cyclohexylamine (1.2–2.0 eq) reacts with epichlorohydrin in a polar solvent (e.g., methanol, ethanol).

-

Ring-opening : Conducted under reflux (60–80°C) for 1–4 hours to ensure complete conversion.

-

Acidification : Hydrochloric acid (HCl) is added to protonate the amine, forming the hydrochloride salt.

-

Purification : Recrystallization from methanol or ethanol/water mixtures achieves >95% purity.

Optimization of Reaction Conditions

Data from synthetic studies reveal critical parameters influencing yield and purity:

Case Study :

In a patent-derived protocol, refluxing epichlorohydrin (44.2 mmol) with cyclohexylamine (30 mL) in methanol (30 mL) for 2 hours yielded 6.62 g of the hydrochloride salt after recrystallization (m.p. 265–270°C). Comparatively, a 24-hour reaction in ethanol with cyclododecylamine (a sterically similar amine) achieved 40.5% yield, underscoring the efficiency of methanol as a solvent.

Alternative Synthesis via Nucleophilic Substitution

Halo Alcohol Amination

An alternative route involves the displacement of a halide (e.g., bromine) in 3-bromo-1-propanol by cyclohexylamine. While less commonly reported, this method offers advantages in regioselectivity:

Protocol :

-

Step 1 : 3-Bromo-1-propanol (1.0 eq) is stirred with cyclohexylamine (3.0 eq) at 50–60°C for 12–24 hours.

-

Step 2 : The crude product is concentrated and treated with HCl gas to form the hydrochloride salt.

Challenges :

-

Byproduct formation : Competing elimination reactions generate allylic alcohols, necessitating precise temperature control.

-

Purification : Column chromatography or distillation is required to isolate the desired product from unreacted starting materials.

Performance Metrics :

-

Yield : 70–85% (lower than epoxide route due to side reactions).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Industrial-Scale Considerations

-

Cost Efficiency : Epichlorohydrin is cheaper and more readily available than 3-bromo-1-propanol, favoring the epoxide route for large-scale production.

-

Environmental Impact : Methanol recovery systems mitigate solvent waste in epoxide-based syntheses.

Purification and Characterization

Recrystallization Techniques

Chemical Reactions Analysis

Acid-Base Dissociation and Salt Formation

The compound readily dissociates in polar solvents (e.g., water, methanol) to form the free amino alcohol and HCl. Neutralization with bases like NaOH regenerates the free base, 3-(cyclohexylamino)propan-1-ol, which exhibits altered solubility and reactivity:

Applications : Used in pH-dependent drug formulations to modulate bioavailability.

Esterification and Etherification

The primary alcohol undergoes esterification with acyl chlorides or anhydrides under mild conditions. For example:

Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane | 0–25°C | 78% | |

| Benzoyl chloride | THF | 25°C | 65% |

Etherification with alkyl halides (e.g., methyl iodide) requires deprotonation of the alcohol using NaH or KCO .

Oxidation Reactions

The hydroxyl group is oxidizable to a ketone or carboxylic acid under controlled conditions:

-

Mild oxidation (CrO, acetone): Forms 3-(cyclohexylamino)propanal.

-

Strong oxidation (KMnO, HSO): Yields 3-(cyclohexylamino)propanoic acid .

Mechanistic Insight : Steric hindrance from the cyclohexyl group slows oxidation kinetics compared to linear analogs .

Amino Group Reactivity

The secondary amine participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (confirmed via -NMR in ).

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Nucleophilic Substitution

In the presence of leaving groups (e.g., tosyl chloride), the hydroxyl group converts to a tosylate, enabling SN2 reactions with nucleophiles like NaN or amines:

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu, Ni), forming complexes characterized by UV-Vis and ESR spectroscopy .

Thermal Decomposition

At >200°C, the hydrochloride salt decomposes via Hofmann elimination, releasing cyclohexylamine and propylene oxide .

Scientific Research Applications

Organic Synthesis

3-(Cyclohexylamino)propan-1-ol hydrochloride serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to produce ketones or aldehydes.

- Reduction: Capable of being reduced to generate amines or alcohols.

- Substitution: Participates in nucleophilic substitution reactions to form derivatives.

Biochemical Studies

The compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or activator of certain enzymes makes it valuable for studying biochemical processes.

Pharmaceutical Development

This compound has been explored for its potential therapeutic properties, particularly in the context of:

- Antidepressant Effects: Investigated for its neuroprotective properties and potential use in treating mood disorders.

- Antiviral Activity: Studies suggest that it may interact with viral receptors, contributing to antiviral drug development .

Case Study 1: Antiviral Research

In a study focusing on HIV therapeutics, researchers identified that compounds similar to this compound could effectively inhibit HIV entry into host cells by targeting the CXCR4 receptor. This highlights the compound's potential role in developing new antiviral agents .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective effects in cellular models of neurodegeneration. The findings suggest that it may help mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other cyclohexyl- or amino-alcohol-containing hydrochlorides to highlight variations in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Key Observations

Substituent Effects: Emixustat Hydrochloride includes a benzemethanol and cyclohexylmethoxy group, enhancing its lipophilicity and enabling retinal penetration for macular degeneration treatment . Benzhexol Hydrochloride combines cyclohexyl, phenyl, and piperidine groups, contributing to its anticholinergic activity in tremor management .

Stereochemical Considerations: Emixustat is specified as (αR)-configured, emphasizing enantioselective biological activity . The (S)-enantiomer of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride highlights the importance of chirality in drug design .

Physicochemical Properties: Molecular Weight: Larger compounds like Benzhexol (337.93 g/mol) may exhibit longer half-lives compared to simpler analogs like the target compound (193.71 g/mol). Solubility: Sulfonic acid derivatives (e.g., 3-(Cyclohexylamino)-1-propanesulfonic acid, ) have higher water solubility due to the sulfonate group, unlike alcohol-based hydrochlorides.

Research and Discontinuation Trends

- Discontinued Products: notes that 3-(Cyclohexylamino)propan-1-ol (free base) is discontinued, suggesting challenges in synthesis, stability, or commercial demand.

- Therapeutic vs. Research Use: While Emixustat and Benzhexol are clinically approved, the target compound and others like 3-cyclopentylpropan-1-amine hydrochloride () remain research-focused, likely due to unoptimized pharmacokinetics or specificity.

Biological Activity

3-(Cyclohexylamino)propan-1-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H19ClN2O, with a molecular weight of approximately 194.72 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and stability for pharmaceutical applications.

Biological Activities

This compound exhibits several notable biological activities:

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, including:

- Receptor Modulation : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Interaction : It may also modulate enzyme activity, affecting biochemical pathways related to mood regulation and microbial resistance.

Table 1: Summary of Biological Activities and Mechanisms

Case Study Example

In a study examining the effects of cyclohexylamine derivatives on depression models in rodents, researchers found that compounds with similar structures exhibited significant reductions in depressive behaviors. While direct studies on this compound are needed, these findings suggest potential for similar therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-cyclohexylpropan-1-ol | Similar amino-alcohol structure | Primarily used as a surfactant and lubricant |

| 1-(Cyclohexylamino)-2-propanol | Cyclohexyl group in different position | Exhibits local anesthetic properties |

| N-Boc-3-cyclohexylamino-propan-1-ol | Protected amine form | Useful in peptide synthesis due to stability |

This comparative analysis highlights the unique features of this compound that may contribute to its distinct biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Cyclohexylamino)propan-1-ol hydrochloride, and what reaction conditions optimize yield?

A common method involves nucleophilic substitution between cyclohexylamine and 3-chloropropan-1-ol in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., KI) under reflux in acetone. Purification typically involves crystallization from 2-propanol with HCl to form the hydrochloride salt. Reaction optimization may require adjusting stoichiometry (e.g., excess cyclohexylamine) and extended reflux times (72 hours) to maximize yields (~95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the cyclohexyl group (δ ~1.0–2.0 ppm for cyclohexyl protons) and the propanol backbone.

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H⁺] at m/z corresponding to C₉H₂₀ClNO).

- Elemental Analysis : To validate C, H, N, and Cl percentages within ±0.4% of theoretical values.

- HPLC : For purity assessment (>98%) using reverse-phase columns and UV detection .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong bases, as hydrolysis of the cyclohexylamino group can occur under alkaline conditions, leading to degradation products like 3-hydroxypropan-1-ol derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of this compound?

The compound undergoes hydrolytic ring-opening under basic conditions (pH > 9) due to nucleophilic attack by hydroxide ions on the protonated amine, forming 3-hydroxypropan-1-ol and cyclohexylamine. Kinetic studies using UV-Vis spectroscopy or LC-MS can quantify degradation rates, with activation energy calculated via Arrhenius plots .

Q. How can researchers mitigate side reactions during synthesis, such as over-alkylation or dimerization?

Strategies include:

- Controlled Stoichiometry : Use a 1.5:1 molar ratio of cyclohexylamine to 3-chloropropan-1-ol to minimize di-substitution.

- Low-Temperature Phase-Transfer Catalysis : Employ tetrabutylammonium bromide in a biphasic system (water/dichloromethane) to enhance selectivity.

- In Situ Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and terminate before byproduct formation .

Q. What pharmacological models are suitable for studying this compound’s bioactivity?

- Enzyme Inhibition Assays : Test interactions with amine-processing enzymes (e.g., monoamine oxidases) using fluorogenic substrates.

- Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., for σ-receptors) to assess affinity.

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) impact physicochemical properties?

- LogP Studies : Introduce electron-withdrawing groups (e.g., -F) to the cyclohexyl ring to reduce lipophilicity (measured via shake-flask method).

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting point shifts (>10°C) with bulky substituents, affecting crystallinity .

Q. What computational methods predict the compound’s solubility and membrane permeability?

- Molecular Dynamics Simulations : Simulate solvation free energy in water/octanol systems using force fields like AMBER.

- Density Functional Theory (DFT) : Calculate partial charges and polar surface area to correlate with experimental permeability data (e.g., Caco-2 cell assays) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability?

Yield variations (e.g., 70–95%) arise from differences in:

- Reagent Quality : Impurities in 3-chloropropan-1-ol (e.g., allyl alcohol byproducts) reduce efficiency.

- Workup Protocols : Incomplete removal of KI via filtration can lead to salt contamination, artificially lowering yield.

Standardized protocols with ultra-dry solvents and inert atmospheres improve reproducibility .

Q. Conflicting stability data under acidic vs. neutral conditions: What factors drive this?

While the compound is stable at pH 4–6 (protonated amine resists hydrolysis), acidic conditions (pH < 2) may promote chloride displacement via SN1 mechanisms. Use pH-stat titrations and ¹H NMR stability studies to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.